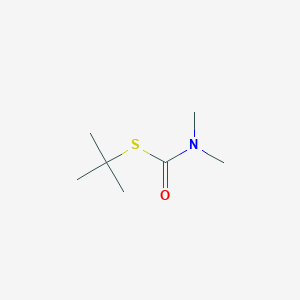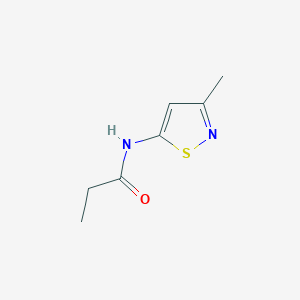
N-(3-Methyl-1,2-thiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-1,2-thiazol-5-yl)propanamide is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1,2-thiazol-5-yl)propanamide typically involves the cyclization and condensation of haloketones with thioamides . One common method is the Gabriel synthesis, which involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide (P2S5) or Lawesson’s reagent . Another approach is the DCC (N,N′-dicyclohexylcarbodiimide) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale cyclization and condensation reactions. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity. detailed industrial processes for this compound are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Methyl-1,2-thiazol-5-yl)propanamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often use halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
N-(3-Methyl-1,2-thiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: Thiazole derivatives are used in the production of dyes, pigments, and photographic sensitizers.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-1,2-thiazol-5-yl)propanamide involves its interaction with specific molecular targets. Thiazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit bacterial cell wall synthesis or disrupt DNA replication in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and derivative.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-(1,3-thiazol-2-yl)propanamide
- 3-oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide
- 3-(1-aziridinyl)-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
N-(3-Methyl-1,2-thiazol-5-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which can confer distinct biological activities and chemical reactivity compared to other thiazole derivatives
Propiedades
Número CAS |
60984-76-1 |
|---|---|
Fórmula molecular |
C7H10N2OS |
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
N-(3-methyl-1,2-thiazol-5-yl)propanamide |
InChI |
InChI=1S/C7H10N2OS/c1-3-6(10)8-7-4-5(2)9-11-7/h4H,3H2,1-2H3,(H,8,10) |
Clave InChI |
DHJSXPUXMBIAFX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=NS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



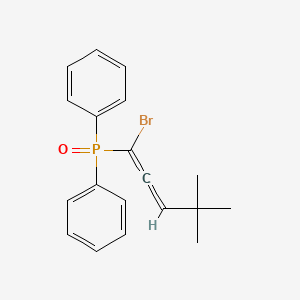
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
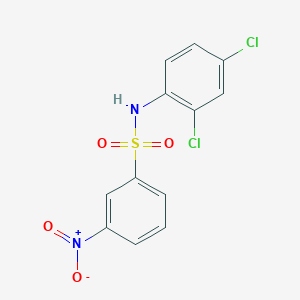
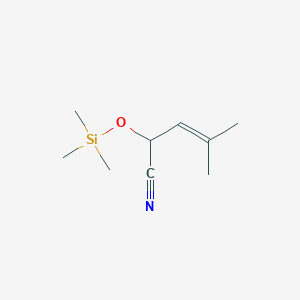
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)
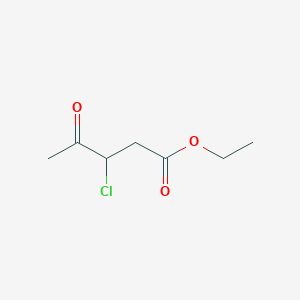
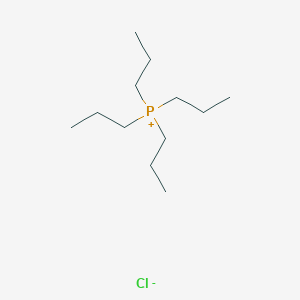
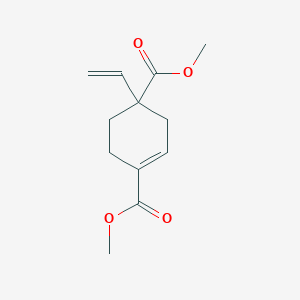
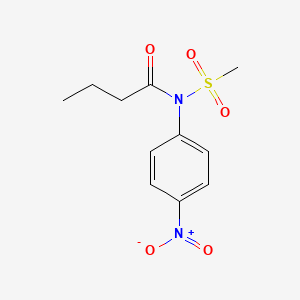
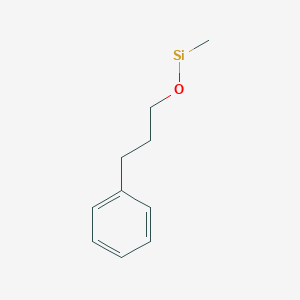

![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)
